molecular formula C8H6FNO B148322 4-Fluoroindolin-2-one CAS No. 138343-94-9

4-Fluoroindolin-2-one

Cat. No. B148322
M. Wt: 151.14 g/mol
InChI Key: WKDSLMNPSVQOES-UHFFFAOYSA-N
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Description

4-Fluoroindolin-2-one is a fluorinated heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of molecules, making fluorinated compounds particularly valuable in drug design and development.

Synthesis Analysis

The synthesis of fluorinated isoindolines, which are closely related to 4-fluoroindolin-2-one, can be achieved through a tandem nucleophilic addition-intramolecular aza-Michael reaction. This method allows for the construction of isoindolines with varying degrees of fluorination, including mono-, di-, or trifluoromethyl groups, as well as heavier fluorinated groups, often resulting in single isomers . Additionally, the synthesis of related fluorinated compounds, such as 4-fluorobenzo[b][1,6]naphthyridines and 4-fluoroisoquinolines, can be performed using Ag(I)-catalyzed one-pot synthesis with Selectfluor as the fluorinating reagent . Moreover, a one-pot synthesis approach has been developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines, which involves a silver-catalyzed intramolecular aminofluorination of alkyne .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be elucidated using techniques such as X-ray crystallography. For instance, the structure of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate was determined to exist in a monoclinic P21/c space group with one molecule in the asymmetric part of the unit cell . Similarly, the structure of a fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal was revealed by X-ray structural analysis, providing insights into the stabilization of the amino tautomer .

Chemical Reactions Analysis

Fluorinated indolin-2-ones can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the detrifluoroacetylative in situ generation of fluorinated amide enolates derived from 3-fluoroindolin-2-one can lead to asymmetric Mannich additions, affording α-fluoro-β-(fluoroalkyl)-β-aminoindolin-2-ones with high yields and diastereoselectivities . Additionally, gem-difluorosubstituted NH-azomethine ylides can be used in the synthesis of 4-fluorooxazolines via a three-component reaction involving imines, trifluoroacetophenones, and CF2Br2 .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into the indolin-2-one framework can significantly influence the physical and chemical properties of the compound. Fluorinated compounds often exhibit increased stability, lipophilicity, and the ability to form unique intermolecular interactions due to the high electronegativity of fluorine. These properties are crucial for the development of pharmaceuticals, as they can affect the bioavailability and metabolic stability of drug candidates. For instance, fluorinated 4-hydroxyquinolinones have shown promising phototoxicity and cytotoxic activities against various cancer cell lines .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Nirmal et al. (2010) focused on synthesizing novel derivatives of 4-fluoroindolin-2-one and evaluating them for analgesic and anti-inflammatory activities. The findings indicated that certain compounds exhibited significant anti-inflammatory activity, comparable to the reference standard diclofenac sodium, and displayed only mild ulcerogenic side effects (Nirmal, Prakash, Meenakshi, & Shanmugapandiyan, 2010).

Antitumor Activity

Another research by Chou et al. (2010) explored the design and synthesis of 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents. These analogues, including certain 4-fluoroindolin-2-one derivatives, exhibited significant inhibitory activity against various tumor cell lines. One of the derivatives selectively inhibited cancer cell lines, suggesting potential as a clinical candidate for cancer treatment (Chou et al., 2010).

Antibacterial and Antifungal Properties

Deswal et al. (2020) synthesized 5-fluoro-1H-indole-2,3-dione-triazoles using an environmentally friendly catalyst. The compounds showed considerable antibacterial and antifungal potency, demonstrating the application of 4-fluoroindolin-2-one derivatives in developing antimicrobial agents (Deswal, Naveen, Tittal, Vikas, Lal, & Kumar, 2020).

Cellular Imaging Applications

Fleming et al. (2015) conducted a study on a scriptaid analogue, 4-morpholinoscriptaid (4MS), which demonstrated rapid cellular uptake. This research provides insights into the potential use of 4-fluoroindolin-2-one derivatives in cellular imaging, enhancing the understanding of cellular processes (Fleming, Ashton, Nowell, Devlin, Natoli, Schreuders, & Pfeffer, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDSLMNPSVQOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573515
Record name 4-Fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroindolin-2-one

CAS RN

138343-94-9
Record name 4-Fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Fluoro-2-nitrobenzyl cyanide (23.10 g, 0.12 mole) (prepared according to A. Kalir et. al., Synthesis, 1987, 514-515) was dissolved in 10:1 MeOH/H2O (250 mL) and the solution was chilled in an ice water bath. HBr gas was bubbled into the cold mixture for 75 min. The solution was allowed to warm up to r.t. and then concentrated to half its volume under reduced pressure. THF (100 mL), water (100 mL) and conc. HCl (6 mL) were successively added at r.t. and stirring was maintained for 75 min. The mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with water, sat. aq. NaHCO3 and brine, then dried over sodium sulfate and concentrated under reduced pressure. This material (20.9 g) was dissolved in acetic acid (200 mL) and hydrogenated for 2 h in a Parr apparatus at 50 Psi, in the presence of 10% Pd/C (4.33 g). The reaction mixture was filtered through a cake of Celite® (Fisher Scientific), and the cake was washed with acetic acid. The solution was concentrated under reduced pressure and dissolved in MeOH (300 mL) containing 1N NaOH (15 mL). This mixture was poured into 2:1 sat aq. NaCl/H2O (600 mL) and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated. The crude residue was triturated with ether to yield 5.8 g (first crop) of pure 1,3-dihydro4-fluoro-2H-indol-2-one. The mother liquor was chromatographed on Silica Gel (230-400 mesh, eluted with 40% ethyl acetate in hexane) to yield an additional 1.6 g of product (overall yield from cyanide: 41%).
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(2-fluoro-6-nitrophenyl)acetic acid (3.3 g, 16.6 mmol) was dissolved in acetic acid (20 mL) and hydrogenated over palladium on carbon (10%, 0.5 g) at 50 psi for 24 hours. The catalyst was removed by filtration through the Celite® reagent, which was washed with methanol, and the combined organics were then evaporated. The reaction mixture was then dissolved in ethanol (100 mL), 50 mg of para-toluenesulfonic acid was added, and the mixture heated under reflux for 1 hour. The mixture was poured into water, extracted with ethyl acetate, dried over magnesium sulfate, and evaporated. The solid was triturated with hexane/ethyl acetate (95/5) to give 1.7 g, 67% of 4-fluoro-1,3-dihydro-2H-indol-2-one: HRMS [M+H]+=152.0515
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
R Nirmal, K Meenakshi, P Shanmugapandiyan… - Journal of Young …, 2010 - Elsevier
… In our study, a series of novel 3-(4-(benzylideneamino) phenylimino) 4-fluoroindolin-2-one derivatives were synthesized and characterized by spectral (IR, 1H NMR, mass) and …
Number of citations: 73 www.sciencedirect.com
IA Novakov, AS Yablokov, MB Navrotskii… - Russian Journal of …, 2017 - Springer
… of the nitriles was not considered a possible route, since the major product of nitrile 4a treatment with KOH in boiling glycol was a spirocyclic derivative of 4-fluoroindolin-2-one, whereas …
Number of citations: 1 link.springer.com
MKA Diliprao, MSS Kotalwar - lbscpartur.co.in
… were synthesized A series of novel 3-(4-(benzylideneamino) phenylimino) 4fluoroindolin-2-one derivatives The title compounds (N1-N10) were evaluated for analgesic, anti-…
Number of citations: 2 lbscpartur.co.in
AM Abu-Dief, IMA Mohamed - Beni-suef university journal of basic and …, 2015 - Elsevier
… A series of novel 3-(4-(benzylideneamino) phenylimino) 4-fluoroindolin-2-one derivatives were synthesized and characterized by spectral (IR, 1 H NMR, mass). The title compounds (N …
Number of citations: 700 www.sciencedirect.com
CS Wang, TZ Li, YC Cheng, J Zhou… - The Journal of Organic …, 2019 - ACS Publications
A chiral guanidine-catalyzed asymmetric [4 + 1] cyclization of benzofuran-derived azadienes with 3-chlorooxindoles has been established, which constructed chiral spirooxindole …
Number of citations: 65 pubs.acs.org
M Munjal - Journal of Pharmacognosy and Phytochemistry, 2017 - phytojournal.com
… A series of novel 3-(4-(benzylideneamino) phenylimino) 4fluoroindolin-2-one derivatives were synthesized and characterized by spectral (IR, 1H NMR, mass). The title compounds (N1–…
Number of citations: 3 www.phytojournal.com
T Khan, S Zehra, A Alvi, U Fatima… - Oriental Journal of …, 2021 - researchgate.net
… Schiff bases derived from 3-(4-(benzylideneamino) phenylimino) 4-fluoroindolin-2-one have been tested for their anti-inflammatory properties and found to possess significant activity …
Number of citations: 4 www.researchgate.net
QUA Sandhu, M Pervaiz, A Majid… - Journal of …, 2023 - Taylor & Francis
… The Schiff base 3-(4-(benzylideneamino)phenylimino) 4-fluoroindolin-2-one derivatives, synthesized and characterized by 1 H NMR and IR technique, were used for analgesic, …
Number of citations: 2 www.tandfonline.com
R Morigi, A Locatelli, A Leoni, M Rambaldi… - European Journal of …, 2019 - Elsevier
A small library of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones has been synthesized and screened according to protocols available at the National Cancer Institute (NCI). Some …
Number of citations: 4 www.sciencedirect.com
AM Abu-Dief, IM Mohamed - REPLACE THIS REFERENCE, IT …, 2015 - cyberleninka.org
… A series of novel 3-(4-(benzylideneamino) phenylimino) 4-fluoroindolin-2-one derivatives were synthesized and characterized by spectral (IR, …
Number of citations: 3 cyberleninka.org

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